molecular formula C7H6BrFOS B3246957 2-Bromo-6-fluoro-3-(methylthio)phenol CAS No. 1805936-70-2

2-Bromo-6-fluoro-3-(methylthio)phenol

Cat. No.: B3246957
CAS No.: 1805936-70-2
M. Wt: 237.09 g/mol
InChI Key: QNRJUBMNWZAYQG-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-3-(methylthio)phenol” is a chemical compound with the molecular formula C7H6BrFOS and a molecular weight of 237.09 . It is a phenol derivative, which means it contains a phenolic -OH group. The molecule also contains a bromo (-Br), fluoro (-F), and methylthio (-SCH3) substituents attached to the phenol ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol ring with bromo (-Br), fluoro (-F), and methylthio (-SCH3) substituents. The exact positions of these substituents on the phenol ring can be deduced from the name of the compound .

Scientific Research Applications

Organic Synthesis and Functional Materials

Cationic Dithieno[3,2-b2',3'-d]phospholes Development

A study by Durben, Dienes, and Baumgartner (2006) highlighted the efficient synthesis of cationic dithieno[3,2-b:2',3'-d]phospholes, which were further functionalized with bromo substituents. These monomers, similar in structural manipulation to 2-Bromo-6-fluoro-3-(methylthio)phenol, were used to create photoluminescent conjugated polyelectrolytes, suggesting potential applications in light-emitting devices and sensors Organic Letters, 8(25), 5893-5896.

Catalysis and Polymerization

Nickel Catalysts for Copolymerization

A 2022 study by Tsai et al. introduced Ni complexes supported by SNO Schiff-base derivatives, designed for the alternating copolymerization of epoxides and anhydrides. The research demonstrates the utility of such complexes, possibly related to the functional groups in this compound, in creating polyesters with high selectivity and control, indicating significant implications for materials science and engineering Inorganic Chemistry.

Luminescent Materials

Fluorinated Phenols and Biaryls Synthesis

Hussain et al. (2008) presented methods for preparing fluorinated phenols and biaryls, utilizing regioselective [3+3] cyclizations. This research area, which involves structural elements similar to those in this compound, underlines the compound's potential relevance in creating novel luminescent materials or chemical sensors European Journal of Organic Chemistry, 2008, 503-518.

Chemical Stability and Reactivity

DFT Computational Studies on Related Compounds

A study conducted by Tanak (2019) on a closely related compound examined its molecular structure, electrostatic potential, and molecular orbital energies. The findings, highlighting the compound's stability and potential as a ligand for metal coordination, can indirectly inform the reactivity and stability of this compound, suggesting applications in the development of metal-organic frameworks (MOFs) or catalysts 4th International Symposium on Innovative Approaches in Engineering and Natural Sciences Proceedings.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFOS/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRJUBMNWZAYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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